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Compound of Interest

Compound Name: (382-Carbonyl)-RMC-5552

Cat. No.: B10828586

This guide provides a comparative overview of the kinase selectivity profile of RMC-5552, a
novel inhibitor of the KRAS G12C GTPase. While RMC-5552's primary target is not a kinase,
assessing its cross-reactivity against a broad panel of kinases is a critical step in preclinical
development to identify potential off-target effects and predict its safety profile. This analysis
compares the available selectivity data for RMC-5552 with other established KRAS G12C
inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849).

Kinase Selectivity Profiles: RMC-5552 vs.
Comparators

The following table summarizes the off-target kinase activity of RMC-5552 in comparison to
sotorasib and adagrasib. It is important to note that the data is compiled from different studies
and screening platforms; therefore, direct comparison should be interpreted with caution. The
data presented highlights kinases that showed significant inhibition at tested concentrations. A
higher IC50 or Ki value indicates weaker binding and greater selectivity.
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. Measured
o Primary Off-Target o
Inhibitor . Assay Type  Activity Reference
Target Kinase .
(IC50/Ki)
No significant
off-target
kinase
RMC-5552 KRAS G12C activity N/A N/A
reported in
publicly
available data
No off-target
kinase
Sotorasib
KRAS G12C inhibition KinomeScan N/A
(AMG 510)
>50% at 1
Y
Multiple
kinases MARK2 (IC50
Adagrasib including Radiometric =160 nM),
KRAS G12C
(MRTX849) MARK?2/3, Assay NUAK?2 (IC50
NUAK?2, =230 nM)
SIK1/2/3

Note: The absence of reported off-target activity for RMC-5552 and sotorasib in the accessible
literature suggests a high degree of selectivity. However, comprehensive screening data is
often proprietary. The data for adagrasib indicates some level of off-target activity against the
MARK/NUAK/SIK families of kinases.

Experimental Protocols

The determination of kinase cross-reactivity is typically performed using in vitro kinase assays
against a large, diverse panel of purified human kinases. A representative methodology is
described below.

KINOMEscan™ Competition Binding Assay:
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This assay methodology is widely used to quantify the interaction between a test compound
(e.g., RMC-5552) and a panel of DNA-tagged kinases.

e Assay Principle: The assay measures the ability of a compound to displace a proprietary,
immobilized, active-site directed ligand from the kinase active site. The amount of kinase
captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

e Procedure:

[e]

Kinases from a diverse panel are fused to a unique DNA tag.

o The test compound is incubated at a fixed concentration (e.g., 1 uM) with the DNA-tagged
kinases and the immobilized ligand in microtiter plate wells.

o Binding competition occurs between the test compound and the immobilized ligand for the
kinase's active site.

o After equilibration, the wells are washed to remove unbound components.
o The amount of kinase bound to the solid support is quantified by qPCR.

o Data Analysis: The results are typically reported as a percentage of the control (%Ctrl),
where a lower percentage indicates stronger binding of the test compound to the kinase.

o 9%Ctrl = (Signal_Compound / Signal_ DMSO_Control) * 100

o A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, indicating
substantial displacement of the probe. Dissociation constants (Kd) can be subsequently
determined for these initial hits by running dose-response curves.

Visualizations

The following diagrams illustrate the relevant biological pathway, the experimental workflow for
assessing cross-reactivity, and the conceptual basis for selectivity.
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¢ To cite this document: BenchChem. [Comparative Analysis of RMC-5552 Cross-reactivity].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10828586#cross-reactivity-of-rmc-5552-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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